2-(3-(Diisopropylamino)-1-phenylpropyl)-4-methylphenol 2-(3-(Diisopropylamino)-1-phenylpropyl)-4-methylphenol
Brand Name: Vulcanchem
CAS No.: 124936-74-9
VCID: VC20886724
InChI: InChI=1S/C22H31NO/c1-16(2)23(17(3)4)14-13-20(19-9-7-6-8-10-19)21-15-18(5)11-12-22(21)24/h6-12,15-17,20,24H,13-14H2,1-5H3
SMILES: CC1=CC(=C(C=C1)O)C(CCN(C(C)C)C(C)C)C2=CC=CC=C2
Molecular Formula: C22H31NO
Molecular Weight: 325.5 g/mol

2-(3-(Diisopropylamino)-1-phenylpropyl)-4-methylphenol

CAS No.: 124936-74-9

Cat. No.: VC20886724

Molecular Formula: C22H31NO

Molecular Weight: 325.5 g/mol

* For research use only. Not for human or veterinary use.

2-(3-(Diisopropylamino)-1-phenylpropyl)-4-methylphenol - 124936-74-9

Specification

CAS No. 124936-74-9
Molecular Formula C22H31NO
Molecular Weight 325.5 g/mol
IUPAC Name 2-[3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-methylphenol
Standard InChI InChI=1S/C22H31NO/c1-16(2)23(17(3)4)14-13-20(19-9-7-6-8-10-19)21-15-18(5)11-12-22(21)24/h6-12,15-17,20,24H,13-14H2,1-5H3
Standard InChI Key OOGJQPCLVADCPB-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1)O)C(CCN(C(C)C)C(C)C)C2=CC=CC=C2
Canonical SMILES CC1=CC(=C(C=C1)O)C(CCN(C(C)C)C(C)C)C2=CC=CC=C2

Introduction

Chemical Structure and Identification

2-(3-(Diisopropylamino)-1-phenylpropyl)-4-methylphenol is a complex organic molecule featuring a phenylpropyl backbone with a diisopropylamino group and a methylphenol component. The compound is classified as a tertiary amine with a phenolic hydroxyl group that contributes to its pharmacological activity. Its structure includes three main components: a 4-methylphenol group, a phenylpropyl linker, and a diisopropylamino terminal group that provides specific binding characteristics to receptor sites. This chemical structure is responsible for its selective antimuscarinic properties that make it valuable in pharmaceutical applications. The base compound has a CAS registry number of 124936-74-9, which distinguishes it from its various salt forms in chemical databases .

Nomenclature and Identification

The compound is known by several names and identifiers in scientific literature, reflecting its complex structure and various salt forms. The IUPAC name is 2-[3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-methylphenol, though it is also commonly known as tolterodine when discussed in pharmaceutical contexts. Additional synonyms include N,N-diisopropyl-3-(2-hydroxy-5-methylphenyl)-3-phenyl propyl amine and 2-[3-[Bis(1-methylethyl)amino]-1-phenylpropyl]-4-methylphenol, which are used interchangeably in scientific literature and chemical databases . The compound's Standard InChIKey is TWHNMSJGYKMTRB-LREBCSMRSA-N, providing a unique digital identifier that enables precise database searches and structural verification across chemical information systems. These multiple identification methods ensure consistent recognition across regulatory, scientific, and industrial contexts.

Salt Forms and Derivatives

The base compound exists in several important salt forms that possess distinct physical properties and applications. The most common salt forms include:

Salt FormMolecular FormulaMolecular Weight (g/mol)CAS NumberPrimary Use
Free BaseC₂₃H₃₃NO339.52124936-74-9Chemical intermediate
Tartrate ((2R,3R)-2,3-dihydroxysuccinate)C₂₆H₃₇NO₇475.6-Pharmaceutical active ingredient
HydrobromideC₂₂H₃₂BrNO406.4837376-36-0Research formulation

The tartrate salt is commonly used in pharmaceutical formulations due to its enhanced stability and water solubility compared to the free base. The hydrobromide salt has been extensively studied for its application in research settings and potential alternative formulation strategies. Each salt form maintains the core pharmacological properties of the base compound while offering distinct physicochemical characteristics that can be leveraged for specific applications and formulation requirements.

Physicochemical Properties

The physicochemical properties of 2-(3-(Diisopropylamino)-1-phenylpropyl)-4-methylphenol provide critical insights into its behavior in various environments and its suitability for pharmaceutical applications. In its pure form, the compound appears as a white to off-white crystalline powder with a characteristic amine-like odor that is typical of tertiary amines . The compound has a predicted density of approximately 1.12 g/cm³, which influences its processing characteristics during pharmaceutical formulation. Its melting point ranges from 148-152°C, while its salt forms demonstrate different thermal properties due to ionic interactions with counter ions . These physical parameters are essential considerations during formulation development and stability testing.

Solubility and Partition Characteristics

The solubility profile of 2-(3-(Diisopropylamino)-1-phenylpropyl)-4-methylphenol is characteristic of many pharmaceutical compounds with both hydrophilic and hydrophobic domains. The base compound demonstrates good solubility in organic solvents including ethanol, dichloromethane (DCM), and dimethyl sulfoxide (DMSO), but it is practically insoluble in water, which presents challenges for pharmaceutical formulation . The compound has a calculated logP value of approximately 6.30, indicating significant lipophilicity that influences its membrane permeability and distribution in biological systems . The salt forms, particularly the tartrate salt, show improved aqueous solubility due to the hydrophilic nature of the counter ions, which is advantageous for oral dosage formulations. The polar surface area (PSA) of the molecule is approximately 23.47, which is relatively low and suggests good membrane permeability potential .

Thermal and Chemical Stability

Pharmacological Activity

The primary pharmacological activity of 2-(3-(Diisopropylamino)-1-phenylpropyl)-4-methylphenol is as a muscarinic receptor antagonist, specifically targeting the M3 receptors that are predominantly found in the bladder smooth muscle. The compound exhibits selective antimuscarinic activity, which makes it particularly valuable in the treatment of overactive bladder conditions. By selectively blocking muscarinic receptors in the bladder, the compound reduces involuntary detrusor muscle contractions while having minimal impact on other organ systems that contain muscarinic receptors. This selective action results in improved bladder capacity during the storage phase and reduces urgency, frequency, and urge incontinence symptoms. The pharmacological profile demonstrates a favorable balance between efficacy and side effects compared to non-selective antimuscarinic agents.

Mechanism of Action

At the molecular level, 2-(3-(Diisopropylamino)-1-phenylpropyl)-4-methylphenol functions as a competitive antagonist at muscarinic receptors, particularly the M3 subtype that mediates detrusor muscle contraction in the bladder. The compound's structure enables it to bind to these receptors with high affinity, preventing acetylcholine from activating the receptors and initiating bladder contractions. The tertiary amine group of the molecule interacts with anionic sites within the receptor binding pocket, while the phenolic hydroxyl group forms hydrogen bonds with specific amino acid residues. The phenylpropyl backbone provides optimal spacing between these key functional groups, contributing to the compound's selectivity and efficacy. This specific binding profile explains why the compound can effectively relax bladder smooth muscle during the storage phase without significantly affecting other muscarinic receptor-mediated processes throughout the body.

Therapeutic Applications

Research Findings

Extensive research has been conducted on 2-(3-(Diisopropylamino)-1-phenylpropyl)-4-methylphenol and its salt forms, particularly focusing on its efficacy in treating overactive bladder symptoms. Clinical trials have consistently demonstrated significant improvements in urinary urgency, frequency, and incontinence episodes compared to placebo treatments. Studies comparing different salt forms have shown comparable efficacy with potential differences in onset of action and side effect profiles. Research has also explored the pharmacokinetic properties of various formulations, demonstrating that extended-release preparations provide more stable plasma concentrations and potentially fewer side effects than immediate-release options. The compound's tolerability profile has been extensively documented, with the most common adverse effects being dry mouth, constipation, headache, and dizziness at therapeutic doses.

Structure-Activity Relationships

Structure-activity relationship studies have provided valuable insights into the molecular determinants of 2-(3-(Diisopropylamino)-1-phenylpropyl)-4-methylphenol's antimuscarinic activity. Research has demonstrated that the (R)-enantiomer shows significantly higher affinity for muscarinic receptors than the (S)-enantiomer, explaining the preference for stereoselective synthesis in pharmaceutical production. Modifications to the diisopropylamino group generally decrease receptor affinity, suggesting this moiety is optimal for receptor binding. The position and nature of substituents on the phenol ring influence both potency and selectivity, with the 4-methyl substitution providing an optimal balance of these properties. Studies exploring structural analogs have revealed that the phenolic hydroxyl group is essential for high-affinity binding to muscarinic receptors, as its replacement or removal substantially reduces antimuscarinic activity.

Pharmacokinetic Properties

Pharmacokinetic studies of 2-(3-(Diisopropylamino)-1-phenylpropyl)-4-methylphenol have provided critical information for clinical applications and dosing strategies. The compound demonstrates good oral bioavailability despite its limited water solubility, with absorption occurring primarily in the small intestine. Once absorbed, it undergoes extensive first-pass metabolism in the liver, with CYP2D6 being the primary enzyme responsible for its biotransformation. The compound exhibits moderate plasma protein binding (approximately 96%), which influences its volume of distribution and clearance parameters. The elimination half-life is approximately 2-3 hours for the immediate-release formulation, while the extended-release formulation provides a more prolonged therapeutic effect. These pharmacokinetic characteristics support both once-daily and twice-daily dosing regimens depending on the formulation and clinical requirements.

Industrial Applications and Manufacturing

Beyond its pharmaceutical applications, 2-(3-(Diisopropylamino)-1-phenylpropyl)-4-methylphenol serves as an important intermediate in the synthesis of various specialty chemicals. The compound's unique structural features make it valuable as a building block for advanced ligand development in catalytic systems used in organic synthesis and industrial processes . Its application extends to functional components in specialty coatings with pH-responsive properties, where the phenolic hydroxyl group provides reversible acid-base interactions that can be leveraged for controlled release or surface modification applications. Modern manufacturing approaches focus on continuous flow processes that improve efficiency and reduce environmental impact compared to traditional batch synthesis methods. These industrial applications highlight the compound's versatility beyond its well-established pharmaceutical role.

Future Research Directions

Current research on 2-(3-(Diisopropylamino)-1-phenylpropyl)-4-methylphenol is exploring several promising avenues beyond its established antimuscarinic applications. Investigations into structural modifications aim to develop analogs with improved selectivity profiles or novel pharmacological activities that could expand therapeutic applications. Research into alternative formulation strategies, including transdermal delivery systems and controlled-release technologies, seeks to improve the compound's bioavailability and reduce side effects associated with oral administration. Computational studies utilizing molecular modeling and docking simulations are providing deeper insights into the binding interactions with muscarinic receptor subtypes, potentially guiding the development of next-generation antimuscarinic agents. These research directions reflect ongoing interest in this compound as both a therapeutic agent and a chemical building block.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator